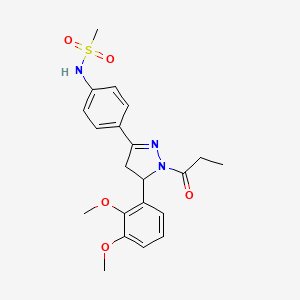

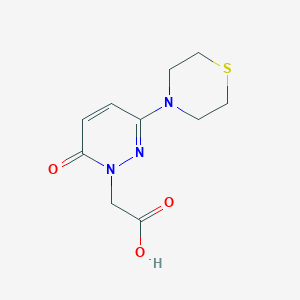

![molecular formula C6H6N4O B3001109 5-Aminopyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 96335-42-1](/img/structure/B3001109.png)

5-Aminopyrazolo[1,5-a]pyrimidin-7(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Aminopyrazolo[1,5-a]pyrimidin-7(4H)-one is a useful research compound. Its molecular formula is C6H6N4O and its molecular weight is 150.141. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties : A study demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives, like 4-Ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, exhibited significant anti-inflammatory activity. These compounds were found to have a better therapeutic index and less ulcerogenic activity compared to traditional anti-inflammatory drugs (Auzzi et al., 1983).

Hepatitis C Virus Inhibition : Research in 2012 identified a 7-aminopyrazolo[1,5-a]pyrimidine derivative as a potent inhibitor of the hepatitis C virus (HCV). The study included the synthesis of a series of these compounds and evaluated their inhibitory activity against HCV in different cell culture systems (Hwang et al., 2012).

Anti-Epileptic Activities : A 2019 study synthesized novel triazolo[1,5-a]pyrimidin-7(4H)-one derivatives based on the marine natural product Essramycin. These compounds showed remarkable anti-epileptic activities in a hyper excitability model in primary cultured neocortical neurons (Ding et al., 2019).

Antischistosomal Activity : Research has synthesized and tested various pyrazolo[1,5-a]pyrimidine derivatives for their antischistosomal activity against Schistosoma mansoni. The study found that certain derivatives, particularly 7-mercaptopyrazolo[1,5-a]pyrimidines, demonstrated significant in vitro activity (Senga et al., 1975).

Antifungal Properties : A series of 7-alkylaminopyrazolo[1,5-alpha]pyrimidines showed inhibitory effects against the fungus Trichophyton mentagrophytes. These compounds have potential as topical antifungal agents, with the degree of inhibition increasing with the length of the alkylamino chain (Novinson et al., 1977).

Inhibition of Experimental Neoplasms : A 1955 study demonstrated that 4-aminopyrazolo(3,4-d)pyrimidine and its 1-methyl derivative significantly inhibited the growth of adenocarcinoma in mice. These compounds represented a new class of purine analogs with anticancer activity (Skipper et al., 1955).

Antiviral and Antitumor Activities : A 2008 study synthesized 5-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones and evaluated their antitumor and antiviral activities. The compounds were found to have inhibitory effects on certain RNA and DNA viral replication (Islam et al., 2008).

Direcciones Futuras

The future research directions for 5-Aminopyrazolo[1,5-a]pyrimidin-7(4H)-one and related compounds could involve further exploration of their antitumor activity and potential applications in treating myeloproliferative disorders . Additionally, more research could be conducted to fully understand their synthesis, chemical reactions, and physical and chemical properties.

Mecanismo De Acción

Target of Action

Similar compounds such as pyrazolo[3,4-b]pyridine derivatives have been studied for their wide range of pharmacological properties and are part of anxiolytic drugs . They also act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones .

Mode of Action

It’s known that the compound’s interaction with its targets leads to changes at the molecular level, which can result in various biological effects .

Biochemical Pathways

Related compounds have been found to impact a variety of pathways, including those involved in the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .

Result of Action

Related compounds have been found to have a wide range of effects, including antiviral and antiproliferative activities .

Análisis Bioquímico

Biochemical Properties

5-Aminopyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . The nature of these interactions involves binding at the active site of the enzyme, leading to inhibition of its activity .

Cellular Effects

The cellular effects of this compound are significant. It has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This compound influences cell function by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, it binds to the active site of CDK2, inhibiting its activity and leading to alterations in cell cycle progression .

Temporal Effects in Laboratory Settings

It is known that the compound has a significant inhibitory effect on the growth of various cell lines .

Propiedades

IUPAC Name |

5-amino-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-4-3-6(11)10-5(9-4)1-2-8-10/h1-3,8H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNQDTNZMPRNEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNN2C1=NC(=CC2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

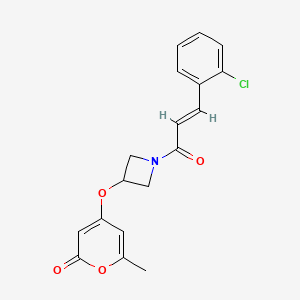

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B3001029.png)

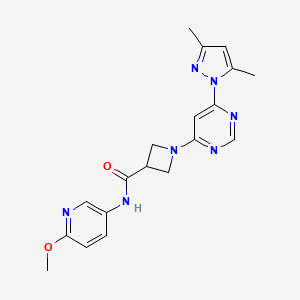

![N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine](/img/structure/B3001033.png)

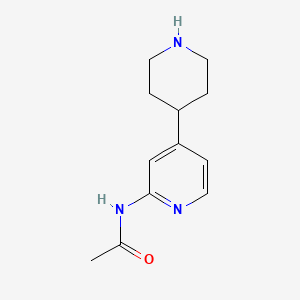

![(Z)-4-cyano-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3001034.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3001044.png)